molecular formula C18H17F2N5O5 B10958401 Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate

Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B10958401
M. Wt: 421.4 g/mol
InChI Key: LENBYBWWBAZWED-UHFFFAOYSA-N
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Description

Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Reagents such as hydrazine derivatives and carbonyl compounds are often used under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Coupling with Benzoate Derivative: The final step involves coupling the triazolopyrimidine intermediate with a benzoate derivative. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The aromatic ring and triazolopyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate has shown potential as an enzyme inhibitor. It can be used to study enzyme mechanisms and to develop new biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect. The difluoromethyl group and the triazolopyrimidine core play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[7-(methyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate
  • Methyl 2-({[7-(fluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate

Uniqueness

Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate is unique due to the presence of the difluoromethyl group, which enhances its metabolic stability and binding affinity. This makes it more effective as an enzyme inhibitor compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H17F2N5O5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C18H17F2N5O5/c1-8-5-11(14(19)20)25-18(21-8)23-15(24-25)16(26)22-10-7-13(29-3)12(28-2)6-9(10)17(27)30-4/h5-7,14H,1-4H3,(H,22,26)

InChI Key

LENBYBWWBAZWED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

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